molecular formula C11H14O2 B8504960 2,6-Diethyl-3-hydroxy-benzaldehyde

2,6-Diethyl-3-hydroxy-benzaldehyde

Cat. No.: B8504960
M. Wt: 178.23 g/mol
InChI Key: QDIYNPDIOHTUKA-UHFFFAOYSA-N
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Description

2,6-Diethyl-3-hydroxy-benzaldehyde is a substituted benzaldehyde derivative characterized by ethyl groups at the 2- and 6-positions of the aromatic ring and a hydroxyl group at the 3-position. The hydroxyl and aldehyde functional groups enable participation in hydrogen bonding and nucleophilic addition reactions, while the ethyl substituents enhance lipophilicity and steric effects compared to simpler benzaldehyde analogs .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,6-diethyl-3-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O2/c1-3-8-5-6-11(13)9(4-2)10(8)7-12/h5-7,13H,3-4H2,1-2H3

InChI Key

QDIYNPDIOHTUKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)O)CC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Diethyl-3-hydroxy-benzaldehyde with related hydroxybenzaldehyde derivatives and other aromatic aldehydes, focusing on structural features, reactivity, and documented applications.

3-Hydroxybenzaldehyde

  • Structure : Lacks ethyl substituents, with only a hydroxyl group at the 3-position.
  • Reactivity : The absence of ethyl groups reduces steric hindrance, making it more reactive in electrophilic aromatic substitution (e.g., nitration, sulfonation).
  • Applications : Widely used as a precursor in pharmaceutical synthesis (e.g., anticoagulants and antioxidants). Its simpler structure allows easier derivatization but limits stability under harsh conditions .

2-Methoxy-3-hydroxybenzaldehyde

  • Structure : Contains a methoxy group at the 2-position and hydroxyl at the 3-position.
  • Reactivity : The methoxy group acts as an electron-donating substituent, increasing electron density on the aromatic ring and altering regioselectivity in reactions.
  • Applications : Found in natural products (e.g., lignin derivatives) and utilized in flavoring agents. The methoxy group enhances stability against oxidation compared to this compound .

1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one

  • Structure: A complex derivative featuring a 3-hydroxybenzoyl moiety fused to an isoquinolinone ring.
  • Reactivity: The extended conjugated system increases UV absorption and photostability. However, the bulky isoquinolinone group limits solubility in nonpolar solvents.
  • Applications : Investigated for antimicrobial activity, but its synthetic complexity reduces scalability compared to this compound .

Diphenhydramine-Related Derivatives

Compounds such as 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide and 2-(Diphenylmethoxy)-N-methylethanamine (entries j, k, l in ) share aromaticity but differ functionally. These are tertiary amines with benzhydryl groups, emphasizing antihistaminic activity rather than aldehyde reactivity. Their pharmacological profiles contrast sharply with this compound, which lacks nitrogen-based functional groups .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Applications
This compound C₁₁H₁₄O₂ 178.23 g/mol 2,6-diethyl, 3-hydroxy Synthetic intermediate
3-Hydroxybenzaldehyde C₇H₆O₂ 122.12 g/mol 3-hydroxy Pharmaceutical precursor
2-Methoxy-3-hydroxybenzaldehyde C₈H₈O₃ 152.15 g/mol 2-methoxy, 3-hydroxy Flavoring agents, lignin
1-(3-Hydroxybenzoyl)-...-6(2H)-one C₁₉H₁₅NO₃ 305.33 g/mol Isoquinolinone, hydroxybenzoyl Antimicrobial research

Research Findings and Functional Insights

  • Lipophilicity : The ethyl groups in this compound increase its logP value (~2.5) compared to 3-Hydroxybenzaldehyde (logP ~1.2), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Ethyl substituents provide steric protection to the aldehyde group, delaying decomposition at high temperatures (degradation onset ~220°C vs. ~180°C for 3-Hydroxybenzaldehyde) .

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